(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide
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Description
(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is a useful research compound. Its molecular formula is C12H10F2N2O3 and its molecular weight is 268.22. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in cells .
Mode of Action
This interaction could potentially inhibit the enzyme, disrupting the synthesis of pyrimidines .
Biochemical Pathways
The compound affects the pyrimidine biosynthesis pathway by targeting Dihydroorotate dehydrogenase. This enzyme is involved in the fourth step of pyrimidine synthesis, converting dihydroorotate to orotate. By inhibiting this enzyme, the compound can disrupt the production of pyrimidines, affecting various downstream cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
The inhibition of Dihydroorotate dehydrogenase by this compound disrupts the synthesis of pyrimidines. Pyrimidines are essential components of nucleic acids, and their disruption can affect DNA replication and repair, RNA transcription, and protein synthesis. This can lead to various molecular and cellular effects, potentially including cell cycle arrest or apoptosis .
Biological Activity
(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is an organic compound that has garnered attention due to its potential biological activities. This compound features a cyano group and a methoxyphenyl moiety, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Interaction with Biological Targets
Research indicates that compounds structurally similar to this compound can interact with various biological targets, notably the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Inhibition of STAT3 activation has been linked to reduced pro-inflammatory responses, suggesting a potential anti-inflammatory role for this compound.
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- 1,3-Dipolar Cycloaddition : This reaction is significant for synthesizing five-membered heterocyclic compounds, which may possess various biological activities.
- Nucleophilic Substitution Reactions : The enoyl chloride functionality allows for nucleophilic substitutions that can lead to the formation of diverse derivatives, enhancing the compound's biological profile.
Anticancer Properties
Preliminary studies have indicated that this compound and its derivatives exhibit anticancer activity. The mechanism involves the modulation of metabolic pathways associated with cancer cell proliferation. For instance, fluorinated derivatives of related compounds have shown potent cytotoxic effects against glioblastoma cells by inhibiting glycolysis .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties , showing effectiveness against various bacterial strains. The structural characteristics allow these compounds to penetrate bacterial membranes and interfere with cellular processes, leading to inhibition of growth .
Study on STAT3 Inhibition
A study highlighted the role of related compounds in inhibiting STAT3 activation in inflammatory conditions. The results demonstrated that these compounds could significantly reduce pro-inflammatory cytokine production in vitro. This suggests their potential use in treating diseases characterized by chronic inflammation.
Anticancer Studies
In another investigation focusing on glioblastoma multiforme (GBM), researchers synthesized halogenated derivatives of glucose analogs that showed enhanced efficacy in inhibiting hexokinase activity—an enzyme crucial for cancer metabolism. These findings imply that modifications similar to those seen in this compound could lead to improved therapeutic agents against aggressive cancers .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3/c1-18-10-5-7(4-8(6-15)11(16)17)2-3-9(10)19-12(13)14/h2-5,12H,1H3,(H2,16,17)/b8-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOVKWPRVBGSKS-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.